Navigating the Void: A Technical Guide to the Elusive Crystal Structure of Cyclobutane-1,1,3,3-tetracarboxylic Acid
Navigating the Void: A Technical Guide to the Elusive Crystal Structure of Cyclobutane-1,1,3,3-tetracarboxylic Acid
Abstract
For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. This knowledge underpins rational drug design, informs formulation strategies, and predicts material properties. Cyclobutane derivatives, with their unique conformational constraints, are of increasing interest in medicinal chemistry.[1][2][3] This guide focuses on a specific, yet challenging, member of this family: cyclobutane-1,1,3,3-tetracarboxylic acid. While a definitive, experimentally determined crystal structure for this molecule remains elusive in the published literature and crystallographic databases, its absence is, in itself, a significant scientific narrative. This technical guide will navigate the current state of knowledge, explore the inherent challenges in the synthesis and crystallization of this sterically demanding molecule, and provide a comprehensive framework for its structural elucidation through modern computational methods. We will leverage the known crystal structure of its isomer, cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid, as a comparative tool to illuminate the structural nuances of the cyclobutane scaffold.
The Current Landscape: An Absence of Experimental Data
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no entry for cyclobutane-1,1,3,3-tetracarboxylic acid. This absence is a critical starting point, suggesting that the path from synthesis to single-crystal X-ray diffraction has been fraught with challenges. Such difficulties are not uncommon for small, highly functionalized, and sterically hindered molecules.
The inherent strain of the cyclobutane ring, coupled with the steric hindrance of four carboxylic acid groups arranged in a geminal disubstitution pattern, presents significant hurdles to obtaining high-quality single crystals suitable for diffraction studies.[4]
Synthetic and Crystallographic Hurdles
The synthesis of polysubstituted cyclobutanes can be complex, with historical accounts detailing instances of mistaken identities and challenging reaction pathways.[5] The geminal arrangement of two carboxylic acid groups on the 1 and 3 positions of the cyclobutane ring in the target molecule creates a sterically crowded environment. This can lead to difficulties in purification and the isolation of a single, stable crystalline form.
The process of crystallization itself is often a rate-limiting step in structure determination.[6] For a molecule like cyclobutane-1,1,3,3-tetracarboxylic acid, the multiple hydrogen bond donors and acceptors of the carboxylic acid groups can lead to a variety of intermolecular interactions, potentially resulting in amorphous solids or microcrystalline powders rather than single crystals suitable for X-ray diffraction.
A Comparative Isomer: The Known Structure of 1,2,3,4-Cyclobutanetetracarboxylic Acid
To understand the potential structural features of our target molecule, we can draw valuable insights from its isomer, 1,2,3,4-cyclobutanetetracarboxylic acid, for which crystal structure data is available.[7][8][9][10]
| Parameter | 1,2,3,4-Cyclobutanetetracarboxylic Acid Dihydrate [8] |
| CSD Refcode | Not explicitly stated, but data available in PubChem |
| Formula | C8H8O8 · 2H2O |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Unit Cell a (Å) | 6.081 |
| Unit Cell b (Å) | 15.034 |
| Unit Cell c (Å) | 12.304 |
| Unit Cell α (°) | 90.00 |
| Unit Cell β (°) | 102.928 |
| Unit Cell γ (°) | 90.00 |
The crystal structure of the 1,2,3,4-isomer reveals a puckered cyclobutane ring, a common feature to alleviate torsional strain.[4] The carboxylic acid groups are involved in an extensive network of hydrogen bonds, both with each other and with the water molecules of crystallization. This intricate hydrogen bonding network is a key determinant of the crystal packing.
The Path Forward: Computational Crystal Structure Prediction
In the absence of experimental data, in silico crystal structure prediction (CSP) emerges as a powerful and necessary tool.[11][12][13][14] CSP methods aim to identify the most stable, low-energy crystal packing arrangements for a given molecule based on its chemical diagram alone. This approach not only provides a theoretical model of the crystal structure but also offers insights into potential polymorphism.
The following diagram illustrates a typical workflow for the computational prediction of a small molecule's crystal structure.
Caption: A generalized workflow for computational crystal structure prediction.
Experimental Protocol: Crystal Structure Prediction of Cyclobutane-1,1,3,3-tetracarboxylic Acid
This protocol outlines a robust, multi-step approach to predicting the crystal structure of the title compound.
Step 1: Gas-Phase Conformational Analysis
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Objective: To identify the low-energy conformation(s) of the isolated molecule.
-
Methodology:
-
Construct the 3D structure of cyclobutane-1,1,3,3-tetracarboxylic acid using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a suitable molecular mechanics force field, such as MMFF94 or UFF, which are well-suited for organic molecules.[15]
-
Conduct a systematic conformational search to explore the potential puckering of the cyclobutane ring and the orientations of the carboxylic acid groups.
-
Refine the geometries of the lowest energy conformers using Density Functional Theory (DFT) calculations (e.g., with a B3LYP functional and a 6-31G* basis set) to obtain more accurate conformational energies.[16][17]
-
Step 2: Crystal Packing Prediction
-
Objective: To generate a diverse set of plausible crystal packing arrangements.
-
Methodology:
-
Utilize dedicated CSP software (e.g., USPEX, CALYPSO, or commercial packages).[18]
-
Input the low-energy gas-phase conformer(s) identified in Step 1.
-
Perform a global search for crystal packings within a range of common space groups for organic molecules (e.g., P21/c, P-1, P212121, C2/c).
-
The search algorithm will generate thousands of trial crystal structures by varying the unit cell parameters and the position and orientation of the molecule within the unit cell.
-
Step 3: Lattice Energy Minimization and Ranking
-
Objective: To refine the generated crystal structures and rank them based on their thermodynamic stability.
-
Methodology:
-
For each trial structure, perform a full geometry optimization (relaxing both atomic positions and unit cell parameters).
-
Initial, computationally less expensive optimizations can be performed using a high-quality force field specifically parameterized for organic molecules.
-
For a subset of the most promising low-energy structures, perform more accurate lattice energy calculations using solid-state DFT with a dispersion correction (e.g., DFT-D3).[19] This is crucial for accurately describing the van der Waals interactions that are significant in crystal packing.
-
Rank the final, optimized structures based on their calculated lattice energies. The structure with the lowest energy is the most likely candidate for the thermodynamically stable polymorph.
-
Step 4: Analysis of Predicted Structures
-
Objective: To analyze the structural features of the most stable predicted polymorphs.
-
Methodology:
-
Visualize the lowest energy crystal structures using software like Mercury or VESTA.
-
Analyze the intermolecular interactions, particularly the hydrogen bonding network formed by the carboxylic acid groups.
-
Compare the predicted puckering of the cyclobutane ring and the overall packing motifs with the known structure of the 1,2,3,4-isomer.
-
Calculate the powder X-ray diffraction (PXRD) pattern for the most stable predicted structures. This provides a theoretical "fingerprint" that can be compared with experimental data if a polycrystalline sample of the compound can be synthesized.
-
The Role of Cyclobutane Scaffolds in Drug Development
The interest in molecules such as cyclobutane-1,1,3,3-tetracarboxylic acid is driven by the unique properties that the cyclobutane motif imparts to a molecule. The conformational rigidity of the cyclobutane ring can be advantageous in drug design by:
-
Pre-organizing pharmacophores: Locking a molecule into a bioactive conformation can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[1]
-
Improving metabolic stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.
-
Serving as a bioisostere: The three-dimensional shape of the cyclobutane ring can mimic other groups, such as phenyl rings or larger cycloalkanes, while offering a different physicochemical profile.
The following diagram illustrates the key advantages of incorporating a cyclobutane scaffold in drug design.
Caption: Key advantages of the cyclobutane scaffold in medicinal chemistry.
Conclusion and Future Outlook
While the crystal structure of cyclobutane-1,1,3,3-tetracarboxylic acid has yet to be determined experimentally, this data gap highlights important challenges in synthetic and crystallographic chemistry. The steric congestion of this molecule makes it a difficult target for single-crystal growth. However, the absence of experimental data should not be a barrier to scientific progress.
This guide has provided a comprehensive framework for approaching this challenge through state-of-the-art computational crystal structure prediction. By following the detailed protocol, researchers can generate reliable theoretical models of the crystal structure. These models can, in turn, guide future experimental efforts in synthesis and crystallization, and provide valuable insights for the design of novel therapeutics and materials based on this unique molecular scaffold. The predicted powder X-ray diffraction patterns from these computational studies will be invaluable for identifying this elusive crystalline form should it be synthesized in the future.
References
-
Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Molecular Mechanics (MM4) Studies of Carboxylic Acids, Esters, and Lactones. The Journal of Physical Chemistry A. Available at: [Link]
-
Faster and More Reliable Crystal Structure Prediction of Organic Molecules. Waseda University. Available at: [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. Available at: [Link]
-
Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. Available at: [Link]
-
Density functional theory in the solid state. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences. Available at: [Link]
-
CALYPSO - An Efficient Structure Prediction Method and Computer Software. CALYPSO. Available at: [Link]
-
Faster and more reliable crystal structure prediction of organic molecules. EurekAlert!. Available at: [Link]
-
Computational Crystal Structure Prediction of Organic Molecules. ResearchGate. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available at: [Link]
-
Determining crystal structures. EBSCO. Available at: [Link]
-
X-ray crystallography. Wikipedia. Available at: [Link]
-
Structure determination. Chemistry LibreTexts. Available at: [Link]
-
First principles crystal structure prediction. The University of Edinburgh. Available at: [Link]
-
Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Available at: [Link]
-
Crystallographic software list. IUCr. Available at: [Link]
-
Molecular Mechanics & Force Fields. Avogadro. Available at: [Link]
-
An Improved Force Field for the Prediction of the Vapor−Liquid Equilibria for Carboxylic Acids. The Journal of Physical Chemistry B. Available at: [Link]
-
CrystalMaker Software: Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker. Available at: [Link]
-
An Improved Force Field for the Prediction of the Vapor−Liquid Equilibria for Carboxylic Acids. ResearchGate. Available at: [Link]
-
Crystal structure prediction empowering solid-state chemistry solutions. XtalPi. Available at: [Link]
-
Density functional theory. Wikipedia. Available at: [Link]
-
CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. MDPI. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
-
[For Beginners] What is Density Functional Theory (DFT)? | Basics. Matlantis. Available at: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. University of Central Oklahoma. Available at: [Link]
-
Experimental Determination of Crystal Structure. University of Delaware. Available at: [Link]
- Process for crystallization of dicarboxylic acids.Google Patents.
-
Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. ProQuest. Available at: [Link]
-
Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
-
1,2,3,4-Cyclobutanetetracarboxylic Acid. PubChem. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available at: [Link]
-
Cambridge Structural Database (CSD). Physical Sciences Data-science Service. Available at: [Link]
-
Force field (chemistry). Wikipedia. Available at: [Link]
-
1,2,3,4-Cyclobutane tetracarboxylic acid. PubChem. Available at: [Link]
-
Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. Available at: [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Available at: [Link]
-
Synthesis of cyclobutanes. Organic Chemistry Portal. Available at: [Link]
-
The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews. Available at: [Link]
-
A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. ResearchGate. Available at: [Link]
- Purification and recovery of dicarboxylic acids using melt crystallization.Google Patents.
-
Crystallization of Adipic Acid. GEA. Available at: [Link]
-
Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. PMC. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Cyclobutanetetracarboxylic Acid | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2,3,4-Cyclobutanetetracarboxylic acid 98 53159-92-5 [sigmaaldrich.com]
- 10. 1,2,3,4-Cyclobutanetetracarboxylic Acid | High Purity [benchchem.com]
- 11. waseda.jp [waseda.jp]
- 12. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 16. Density functional theory - Wikipedia [en.wikipedia.org]
- 17. matlantis.com [matlantis.com]
- 18. [CALYPSO - An Efficient Structure Prediction Method and Computer Software] [calypso.cn]
- 19. royalsocietypublishing.org [royalsocietypublishing.org]
